1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H14FNO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a fluorine atom attached to the pyrrolidine ring
Scientific Research Applications
1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the benzyl group can influence its lipophilicity and membrane permeability. The exact pathways involved vary depending on the specific context and target.
Comparison with Similar Compounds
1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride: Lacks the fluorine atom, which may result in different binding properties and biological activity.
3-Fluoropyrrolidine-3-carboxylic acid hydrochloride: Lacks the benzyl group, which may affect its lipophilicity and overall pharmacokinetic profile.
1-Benzyl-3-chloropyrrolidine-3-carboxylic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNSSKDLZYQWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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